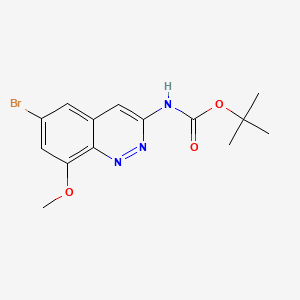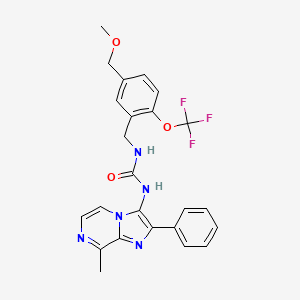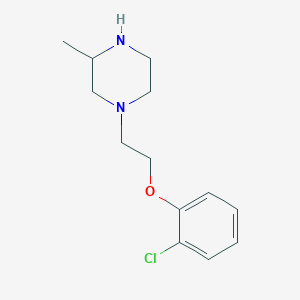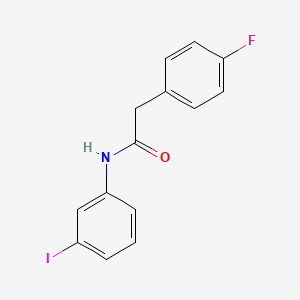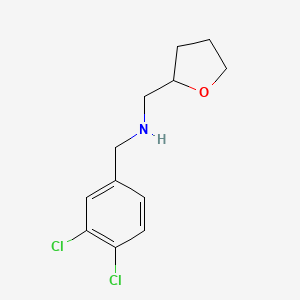
(Z)-2-bromo-3-cyclohexyl-acrylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (Z)-2-bromo-3-cyclohexylacrylate is an organic compound characterized by its unique structure, which includes a bromine atom, a cyclohexyl group, and an ethyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl (Z)-2-bromo-3-cyclohexylacrylate can be synthesized through a multi-step process involving the bromination of cyclohexylacrylic acid followed by esterification. The bromination step typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure the selective formation of the (Z)-isomer.
The esterification step involves the reaction of the brominated product with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically conducted under reflux conditions to drive the formation of the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of Ethyl (Z)-2-bromo-3-cyclohexylacrylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (Z)-2-bromo-3-cyclohexylacrylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidative cleavage of the double bond can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3), resulting in the formation of carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as azides, thiocyanates, or ethers.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or aldehydes.
Wissenschaftliche Forschungsanwendungen
Ethyl (Z)-2-bromo-3-cyclohexylacrylate has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Material Science: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Medicinal Chemistry: Explored for its potential as a building block in the design of new drug candidates.
Wirkmechanismus
The mechanism of action of Ethyl (Z)-2-bromo-3-cyclohexylacrylate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond and resulting in the formation of a substituted product. In reduction reactions, the carbonyl group is reduced to an alcohol, while in oxidation reactions, the double bond is cleaved, leading to the formation of carboxylic acids or aldehydes.
Vergleich Mit ähnlichen Verbindungen
Ethyl (Z)-2-bromo-3-cyclohexylacrylate can be compared with other similar compounds, such as:
Ethyl (E)-2-bromo-3-cyclohexylacrylate: The (E)-isomer has a different spatial arrangement of substituents around the double bond, leading to different chemical and physical properties.
Ethyl 2-bromoacrylate: Lacks the cyclohexyl group, resulting in different reactivity and applications.
Methyl (Z)-2-bromo-3-cyclohexylacrylate: The methyl ester has different solubility and reactivity compared to the ethyl ester.
The uniqueness of Ethyl (Z)-2-bromo-3-cyclohexylacrylate lies in its specific stereochemistry and the presence of the cyclohexyl group, which imparts distinct properties and reactivity compared to other related compounds.
Eigenschaften
Molekularformel |
C11H17BrO2 |
|---|---|
Molekulargewicht |
261.15 g/mol |
IUPAC-Name |
ethyl (Z)-2-bromo-3-cyclohexylprop-2-enoate |
InChI |
InChI=1S/C11H17BrO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h8-9H,2-7H2,1H3/b10-8- |
InChI-Schlüssel |
DJGGRIOCOTZZBZ-NTMALXAHSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C/C1CCCCC1)/Br |
Kanonische SMILES |
CCOC(=O)C(=CC1CCCCC1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide](/img/structure/B14907417.png)
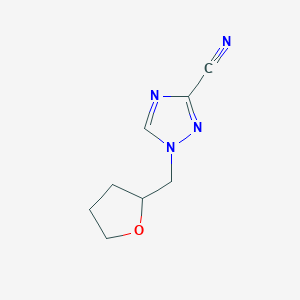
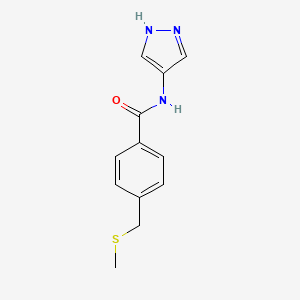
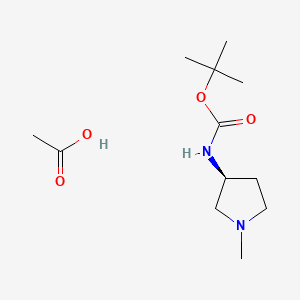


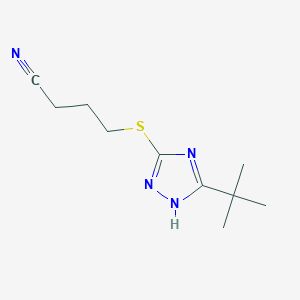
![n-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14907469.png)
